Azathioprine-d3
Description
Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Research
Stable isotope labeling is a powerful technique in pharmaceutical research that provides detailed insights into the behavior of drugs within biological systems. musechem.com By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into drug molecules, scientists can track the absorption, distribution, metabolism, and excretion (ADME) of these compounds with high precision. musechem.comiris-biotech.de This method is crucial for understanding a drug's lifecycle in the body, which is essential for developing safe and effective pharmaceuticals. musechem.com
The use of stable isotopes, particularly deuterium, has gained prominence over radioactive isotopes due to their increased safety and availability. iris-biotech.de Deuterium labeling offers several advantages:
Mechanistic and Kinetic Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect can be exploited to study the mechanisms of drug metabolism and action. symeres.com
Metabolic Profiling: Deuterated compounds allow researchers to trace the metabolic pathways of a drug, helping to identify and quantify its various metabolites. symeres.comadesisinc.com This is critical for understanding a drug's efficacy and potential toxicities. nih.gov
Quantitative Analysis: Stable isotope-labeled compounds are frequently used as internal standards in mass spectrometry-based analytical methods. iris-biotech.denih.gov This allows for the precise quantification of drugs and their metabolites in biological samples like blood and tissue. iris-biotech.dechiron.no
Rationale for Deuteration in Azathioprine (B366305) Analogs for Mechanistic and Analytical Inquiry
The deuteration of azathioprine to create Azathioprine-d3 serves specific and crucial purposes in research. The primary rationale lies in its application as an internal standard for quantitative analysis. nih.govcerilliant.com In therapeutic drug monitoring, where the concentration of azathioprine's active metabolites is measured to optimize treatment, an internal standard is essential for accurate and reliable results. nih.gov this compound, being chemically almost identical to the parent drug but with a different mass, is an ideal internal standard. chiron.no It behaves similarly during sample preparation and analysis, compensating for any variations and ensuring the precision of the measurement. chiron.no
Furthermore, deuteration can be a strategic tool to investigate the metabolism of azathioprine. By selectively replacing hydrogen atoms with deuterium at specific sites on the molecule, researchers can probe the metabolic "soft spots" that are vulnerable to enzymatic breakdown. nih.gov This can help in understanding the complex metabolic cascade of azathioprine, which involves its conversion to the active metabolite 6-mercaptopurine (B1684380) (6-MP) and subsequent transformation into various thiopurine nucleotides. researchgate.netoup.com
Overview of Azathioprine and its Research Relevance as a Parent Compound
Azathioprine is a synthetic purine (B94841) analog that has been a cornerstone of immunosuppressive therapy for decades. nih.govnih.gov It is a prodrug, meaning it is converted into its active form, 6-mercaptopurine (6-MP), within the body. researchgate.netwikipedia.org This conversion happens non-enzymatically, primarily through the action of glutathione (B108866) and other sulfhydryl-containing compounds. wikipedia.org The active metabolites of azathioprine interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes, which are key players in the immune response. nih.govwikipedia.orgfrontiersin.org
The extensive clinical use of azathioprine in conditions such as organ transplantation, rheumatoid arthritis, and inflammatory bowel disease has fueled significant research interest. wikipedia.orgdrugbank.comfda.gov Key areas of investigation include its complex metabolism, the genetic factors influencing its efficacy and toxicity (pharmacogenomics), and its precise mechanism of action beyond just the inhibition of purine synthesis. oup.comnih.govnih.gov The development of tools like this compound is integral to advancing this research, allowing for more precise analytical methods and a deeper understanding of this important immunosuppressive agent. nih.gov
Properties
Molecular Formula |
C₉H₄D₃N₇O₂S |
|---|---|
Molecular Weight |
280.28 |
Synonyms |
6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine-d3; BW-57-322-d3; NSC-39084-d3; _x000B_Azanin-d3; Imuran-d3; Imurek-d3; Imurel-d3; Zytrim-d3; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Azathioprine D3
Strategies for Deuterium (B1214612) Incorporation into Azathioprine (B366305)
The synthesis of Azathioprine-d3 primarily involves the preparation of a deuterated precursor, which is then coupled with the purine (B94841) scaffold. The most common approach is to introduce the deuterium label via the methyl group attached to the imidazole (B134444) ring.
Synthetic Pathways for Site-Specific Deuteration
The synthesis of this compound is strategically designed to incorporate the deuterium label at the N-methyl position of the 1-methyl-4-nitro-1H-imidazole moiety. This is achieved by utilizing a deuterated methylating agent in the synthesis of this key intermediate.
A plausible synthetic route commences with the N-alkylation of 4-nitroimidazole using a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate (CD₃OTs). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen of the imidazole ring attacks the electrophilic carbon of the deuterated methyl group. This method ensures the site-specific incorporation of the d3-methyl group at the N1 position of the imidazole ring, yielding 1-(methyl-d3)-4-nitro-1H-imidazole.
The subsequent step involves the synthesis of 5-chloro-1-(methyl-d3)-4-nitro-1H-imidazole. This can be achieved through a chlorination reaction of the deuterated nitroimidazole intermediate.
Finally, this compound is synthesized by the coupling of 5-chloro-1-(methyl-d3)-4-nitro-1H-imidazole with 6-mercaptopurine (B1684380) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This reaction is a nucleophilic aromatic substitution where the thiol group of 6-mercaptopurine displaces the chlorine atom on the imidazole ring.
Reaction Scheme:
N-Alkylation: 4-Nitroimidazole + CD₃I --(K₂CO₃, CH₃CN)--> 1-(methyl-d3)-4-nitro-1H-imidazole
Chlorination: 1-(methyl-d3)-4-nitro-1H-imidazole --(Chlorinating agent)--> 5-chloro-1-(methyl-d3)-4-nitro-1H-imidazole
Coupling: 5-chloro-1-(methyl-d3)-4-nitro-1H-imidazole + 6-Mercaptopurine --(DMSO)--> this compound
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role |
| 4-Nitroimidazole | Starting material for the imidazole moiety |
| Trideuteromethyl iodide (CD₃I) | Deuterating agent |
| Potassium Carbonate (K₂CO₃) | Base for N-alkylation |
| Acetonitrile (CH₃CN) | Solvent for N-alkylation |
| Chlorinating agent | To introduce the leaving group |
| 6-Mercaptopurine | Purine scaffold |
| Dimethyl sulfoxide (DMSO) | Solvent for the final coupling reaction |
Methodological Considerations for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield are paramount in the synthesis of this compound. Several factors must be carefully controlled throughout the synthetic process.
Isotopic Purity: The isotopic enrichment of the final product is primarily determined by the isotopic purity of the deuterated methylating agent (e.g., CD₃I). It is crucial to use a starting material with the highest possible deuterium content (typically >99%). The reaction conditions for the N-alkylation step should be optimized to prevent any potential H/D exchange, although this is generally not a concern for the methyl group under these conditions. Mass spectrometry is the definitive method for determining the isotopic purity of the final this compound. By analyzing the molecular ion cluster, the relative abundance of the d3, d2, d1, and d0 species can be quantified.
Spectroscopic and Chromatographic Characterization of Deuterated Azathioprine Analogs
Comprehensive analytical characterization is required to confirm the structure, purity, and isotopic enrichment of the synthesized this compound.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound will be significantly different from its non-deuterated counterpart. The characteristic singlet corresponding to the N-methyl protons (around 3.70 ppm in DMSO-d6) will be absent in the spectrum of the d3-analog. researchgate.net The other proton signals corresponding to the purine and imidazole rings should remain, although minor shifts may be observed.
¹³C NMR: The carbon-13 NMR spectrum will show a characteristic signal for the trideuteromethyl carbon. Due to the coupling with deuterium (spin I=1), this signal will appear as a multiplet (typically a septet) and will be shifted slightly upfield compared to the non-deuterated methyl carbon.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and determining the isotopic distribution of this compound.
The molecular weight of this compound is expected to be approximately 280.28 g/mol , which is three mass units higher than that of unlabeled azathioprine (277.26 g/mol ). medchemexpress.comnih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
By examining the isotopic cluster of the molecular ion peak, the isotopic enrichment can be calculated. For a highly enriched this compound sample, the M+3 peak will be the base peak in the cluster.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Absence of the N-methyl proton signal. |
| ¹³C NMR | Appearance of a multiplet for the CD₃ carbon. |
| MS (EI/ESI) | Molecular ion peak at m/z ≈ 280. |
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), can effectively separate this compound from any starting materials, by-products, or other impurities. nih.govnih.gov The retention time of this compound is expected to be very similar to that of unlabeled azathioprine. The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for both purity determination and confirmation of identity. The LC separates the components of the mixture, and the MS provides mass information for each eluting peak, confirming that the main peak corresponds to this compound and allowing for the identification of any impurities. wikipedia.orgresearchgate.net
Advanced Analytical Methodologies Utilizing Azathioprine D3
Mass Spectrometry Applications in Quantitative Bioanalysis
Mass spectrometry (MS) has become a cornerstone of modern bioanalysis due to its high sensitivity and specificity. researchgate.net When coupled with liquid chromatography (LC), forming the LC-MS/MS technique, it provides a powerful platform for the precise quantification of drugs and their metabolites.
The development of robust LC-MS/MS assays is crucial for monitoring azathioprine's metabolic pathway. nih.gov Azathioprine (B366305) is a prodrug that is converted in the body to its active form, 6-mercaptopurine (B1684380) (6-MP), which is then further metabolized to active 6-thioguanine (B1684491) nucleotides (6-TGNs) and inactive metabolites like 6-methylmercaptopurine (B131649) (6-MMP). nih.govresearchgate.net
Researchers have developed sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to simultaneously determine these metabolites in biological matrices like whole blood or red blood cells. mdpi.comdoi.org These methods often involve a sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by MS. nih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte are monitored, greatly enhancing the selectivity and sensitivity of the assay. mdpi.com
For instance, a developed LC-MS/MS method for azathioprine and its metabolite 6-mercaptopurine in human plasma utilized a ZORBAX SB CN column for chromatographic separation with a mobile phase of acetonitrile (B52724) and 2mM ammonium (B1175870) acetate. semanticscholar.org Detection was achieved using an API 4000 mass spectrometer in multiple reaction monitoring (MRM) mode. semanticscholar.org
In quantitative bioanalysis, an internal standard (IS) is essential for correcting for variability during sample preparation and analysis. aptochem.com An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. scioninstruments.com Stable isotope-labeled (SIL) compounds, such as Azathioprine-d3, are considered the gold standard for use as internal standards in LC-MS/MS assays. scioninstruments.comresearchgate.net
This compound has the same chemical structure as azathioprine, except that three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612) atoms. simsonpharma.compharmaffiliates.com This results in a molecule that behaves nearly identically to azathioprine during extraction, chromatography, and ionization, but has a different mass-to-charge ratio (m/z) that can be easily differentiated by the mass spectrometer. scioninstruments.com By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. pacificrimlabs.com The final concentration of the analyte is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. scioninstruments.com This normalization corrects for variations and improves the accuracy and precision of the measurement. wisdomlib.org
For example, in the quantification of azathioprine and 6-mercaptopurine, 6-mercaptopurine-d3 has been successfully used as an internal standard. researchgate.net Similarly, deuterated analogs of 6-MMP (6-MMP-d3) have been used in methods for quantifying thiopurine metabolites. annlabmed.org
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for achieving highly accurate and precise quantitative measurements. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or "tracer"), such as this compound, to the sample. alfa-chemistry.com
After the spike is added, the sample is homogenized to ensure complete mixing of the native analyte and the labeled standard. osti.gov The mixture is then processed, and the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry. alfa-chemistry.com Because the amount of the added labeled standard is precisely known, the concentration of the native analyte in the original sample can be calculated with high accuracy, even if there is incomplete recovery of the analyte during sample preparation. libretexts.org This is because both the analyte and the internal standard are lost in the same proportion during each step of the procedure. nih.gov
The application of IDMS with this compound as the internal standard in research assays for azathioprine provides a robust method for obtaining reliable quantitative data, which is essential for pharmacokinetic studies and understanding the drug's metabolism. uni-muenchen.de
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogs
While deuterated internal standards are ideal for mass spectrometry, their chromatographic behavior relative to their non-deuterated counterparts is a critical consideration. Ideally, the deuterated and non-deuterated analogs should co-elute, meaning they have the same retention time on the chromatographic column. aptochem.com This ensures that both compounds experience the same matrix effects at the same time, which is crucial for accurate quantification. nih.gov
However, a phenomenon known as the "isotope effect" can sometimes lead to partial or complete separation of deuterated and non-deuterated compounds during chromatography. colab.ws This effect is influenced by factors such as the number and position of the deuterium atoms, the type of chromatographic column, and the mobile phase composition. mdpi.comsci-hub.se For instance, on reversed-phase columns, deuterated compounds may elute slightly earlier than their non-deuterated analogs. nih.gov
In the context of azathioprine analysis, chromatographic methods are developed to achieve good separation of azathioprine and its metabolites from other endogenous components in the sample. nih.govinnovareacademics.in While complete co-elution of this compound and azathioprine is desirable, the high selectivity of tandem mass spectrometry can often compensate for slight chromatographic separation, as the two compounds are distinguished by their different m/z values. chromforum.org Researchers developing methods must carefully evaluate the chromatography to ensure that any separation does not compromise the accuracy of the assay. researchgate.net
Table 1: Chromatographic Conditions for Azathioprine and Metabolite Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | ZORBAX SB CN, 75x50 mm, 5 µm semanticscholar.org | XSelect HSS T3, 4.6 x 100 mm, 3.5 µm nih.gov |
| Mobile Phase | Acetonitrile: 2mM Ammonium Acetate (70:30 v/v) semanticscholar.org | A: 0.05% aqueous formic acid B: 0.05% formic acid in acetonitrile nih.gov | | Flow Rate | 0.800 mL/min semanticscholar.org | 0.5 mL/min nih.gov | | Detection | Tandem Mass Spectrometry (MRM) semanticscholar.org | Tandem Mass Spectrometry nih.gov |
Detection and Quantification in Complex Biological Matrices (Research Context)
The accurate detection and quantification of azathioprine and its metabolites in complex biological matrices such as blood, plasma, or red blood cells present significant analytical challenges. mdpi.comnih.gov These matrices contain numerous endogenous compounds that can interfere with the analysis and cause what is known as the "matrix effect," which can suppress or enhance the ionization of the analyte in the mass spectrometer source. scioninstruments.com
To overcome these challenges, robust sample preparation techniques are employed to remove interfering substances before LC-MS/MS analysis. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netmdpi.comresearchgate.net For instance, a study on azathioprine metabolites in blood involved lysing the red blood cells, precipitating proteins with trifluoroacetic acid, and then analyzing the supernatant. mdpi.com Another method for plasma samples used SPE with an Oasis MCX cartridge for cleanup. researchgate.net
The use of this compound as an internal standard is particularly valuable in this context. Because it behaves almost identically to the analyte, it helps to compensate for matrix effects, ensuring that the quantification remains accurate and reliable despite the complexity of the biological sample. scioninstruments.com
The validation of these analytical methods according to regulatory guidelines (e.g., FDA or EMA) is a critical step to ensure their performance. nih.govmdpi.com This validation process assesses various parameters, including linearity, accuracy, precision, selectivity, recovery, and stability of the analytes in the biological matrix. doi.orgmdpi.com
Table 2: Sample Preparation and Validation Parameters for Azathioprine Metabolite Assays
| Parameter | Finding | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation with trifluoroacetic acid for whole blood lysate. | researchgate.net |
| Linearity | Linear calibration curve over the range of 0.5-15 µmol/L for 6-TG and 3.75-175 µmol/L for 6-mMP. | nih.gov |
| Recovery | Good recovery achieved with solid-phase extraction. | researchgate.net |
| Stability | Analytes are unstable; control of pre-analytical steps is crucial. | annlabmed.org |
| Matrix Effect | Calculated to assess the influence of interfering components. | mdpi.com |
Pharmacokinetic Research Paradigms Involving Azathioprine D3
Mechanistic Studies of Absorption, Distribution, and Elimination Processes (Preclinical Focus)
Preclinical research provides the foundational understanding of a drug's behavior in a biological system. Deuterated tracers like Azathioprine-d3 are invaluable in these early-stage studies for elucidating the complex processes of drug disposition. nih.govresearchgate.net
The permeability of a drug across the intestinal epithelium is a key determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell line, are widely used to predict human intestinal permeability. evotec.commedtechbcn.com Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate to form a polarized monolayer with characteristics similar to the small intestinal barrier, including the formation of tight junctions and the expression of various transport proteins. sigmaaldrich.comnih.govnih.gov
In a typical Caco-2 permeability assay, the rate at which a compound moves from the apical (lumen) side to the basolateral (blood) side of the cell monolayer is measured. evotec.com This provides an apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high absorption characteristics. sigmaaldrich.com By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), it is also possible to identify whether a drug is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com
In this context, this compound serves as an ideal internal standard for the LC-MS/MS analysis of samples taken from the donor and receiver compartments. Its near-identical physicochemical properties to the non-labeled Azathioprine (B366305) ensure that it behaves similarly during sample extraction and analysis, but its different mass allows it to be distinguished and quantified separately, thus correcting for any analytical variability. While specific Papp values for Azathioprine are not widely published in the public domain, the methodology allows for its classification alongside standard reference compounds.
Table 1: Illustrative Data from a Caco-2 Permeability Assay This table presents example data for standard reference compounds to illustrate how permeability is classified. Specific experimental data for this compound is not publicly available.
| Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Human Absorption |
|---|---|---|---|---|
| Atenolol (Low Permeability Control) | A-B | 0.5 | 1.1 | Low (<50%) |
| B-A | 0.55 | |||
| Antipyrine (High Permeability Control) | A-B | 25.0 | 0.9 | High (>90%) |
| B-A | 22.5 | |||
| Talinolol (P-gp Substrate Control) | A-B | 1.2 | 15.0 | Moderate (subject to efflux) |
| B-A | 18.0 |
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. drugs.com In preclinical animal models (e.g., rats, dogs), deuterated tracers are used to improve the accuracy and robustness of these models. researchgate.netbioanalysis-zone.com The use of a deuterated compound can help differentiate the administered drug from any endogenous counterparts and allows for more precise measurement of its metabolites. acs.org
A key advantage of using a stable isotope-labeled tracer is the ability to conduct "cassette" dosing or simultaneous intravenous and oral administration studies. In such a study, the non-labeled drug could be given orally, while the deuterated version (e.g., this compound) is given intravenously. This allows for the simultaneous determination of both oral bioavailability and clearance from a single experiment, reducing inter-animal variability and improving the quality of the pharmacokinetic data. While specific PK modeling studies detailing the use of this compound as a tracer are not prevalent in public literature, the paradigm is well-established for other deuterated compounds. nih.govresearchgate.net
Bioavailability is the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs like Azathioprine, this is a critical parameter. drugbank.comdovepress.com Preclinical studies in animal models, such as rats, are essential for determining oral bioavailability before human trials. nih.govhres.cascience.gov
One study investigated the pharmacokinetics and bioavailability of Azathioprine in rats where intestinal mucositis was induced by methotrexate. nih.gov The results showed that the intestinal permeation and systemic bioavailability of Azathioprine were significantly reduced in the rats with mucositis. nih.gov In such a study, this compound would be used as the internal standard in the LC-MS/MS method to accurately quantify the plasma concentrations of Azathioprine and its primary metabolite, 6-mercaptopurine (B1684380). researchgate.netresearchgate.net This ensures that the calculated pharmacokinetic parameters are reliable.
Table 2: Example Pharmacokinetic Parameters of Azathioprine in Rats Data adapted from a study investigating the effect of methotrexate-induced mucositis on Azathioprine pharmacokinetics in rats. nih.gov The use of this compound as an internal standard would enhance the precision of these measurements.
| Parameter | Control Group | Mucositis Group |
|---|---|---|
| Cmax (ng/mL) | 450 ± 35.2 | 210 ± 21.8 |
| Tmax (h) | 1.5 ± 0.3 | 2.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 1250 ± 110.5 | 580 ± 65.4 |
| Relative Bioavailability (%) | 100 | 46.4 |
Investigating Drug-Drug Interactions at a Pharmacokinetic Level in Experimental Systems
Drug-drug interactions (DDIs) can significantly alter the efficacy and safety of a therapeutic agent. drugs.comdrugs.com Azathioprine has a complex metabolism involving several enzymes, including thiopurine methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO), making it susceptible to interactions with other drugs that inhibit or induce these pathways. drugbank.comfda.govfrontiersin.org
In vitro and in vivo experimental systems are used to probe these potential interactions. For instance, an in vivo study in patients with Crohn's disease investigated the interaction between Azathioprine and aminosalicylates (e.g., mesalazine). nih.gov The study found that withdrawal of aminosalicylates led to a significant decrease in the levels of the active 6-thioguanine (B1684491) nucleotide (6-TGN) metabolites, suggesting an interaction. nih.gov In such clinical and preclinical DDI studies, the accurate measurement of the parent drug and its metabolites is paramount. nih.gov
The role of this compound in these investigations is again as an internal standard for bioanalytical methods. mdpi.com When studying the effect of a co-administered drug on Azathioprine's pharmacokinetics, researchers would quantify Azathioprine and its key metabolites (like 6-MP, 6-TGNs, and 6-methylmercaptopurine) in plasma or red blood cells. nih.govnih.gov By spiking the biological samples with a known concentration of this compound and its corresponding deuterated metabolites (e.g., 6-mercaptopurine-d3), the LC-MS/MS analysis can achieve high precision and accuracy, allowing for the confident detection of even subtle changes in drug metabolism caused by an interacting drug. caymanchem.comresearchgate.net
Metabolic Pathway Elucidation and Enzyme Kinetics Using Azathioprine D3
Identification and Characterization of Azathioprine (B366305) Metabolic Pathways via Isotopic Tracing
Isotopic tracing with Azathioprine-d3 facilitates the detailed mapping of its metabolic pathways. medchemexpress.commaastrichtuniversity.nl Azathioprine is a prodrug that is converted to its active form, 6-mercaptopurine (B1684380) (6-MP), primarily in the liver and erythrocytes. drugbank.comnih.govresearchgate.net This conversion is a critical first step in its mechanism of action. nih.gov
The metabolic journey of Azathioprine is complex, involving several competing enzymatic pathways. frontiersin.orgbmj.com After its conversion to 6-MP, the metabolic pathways diverge. researchgate.netresearchgate.net One major pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into 6-thioinosine monophosphate (TIMP). frontiersin.orgresearchgate.net TIMP is then further metabolized through a series of steps to form the active thioguanine nucleotides (TGNs). nih.govsemanticscholar.org
Concurrently, 6-MP is also a substrate for two other major enzymes: thiopurine methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO). nih.govmhmedical.com TPMT methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite, while XO oxidizes 6-MP to 6-thiouric acid, which is also inactive. nih.govresearchgate.netyoutube.com The balance between these anabolic and catabolic pathways is a key determinant of both the therapeutic efficacy and toxicity of Azathioprine. nih.govnih.gov
The use of this compound allows for the precise quantification of the flux through each of these pathways, providing valuable insights into the inter-individual variability in drug response. medchemexpress.commaastrichtuniversity.nl
Several key enzyme systems are responsible for the biotransformation of Azathioprine. The activity of these enzymes can vary significantly among individuals, largely due to genetic polymorphisms. nih.gov
Glutathione (B108866) S-transferases (GSTs): Initially, the conversion of Azathioprine to 6-MP was thought to be a non-enzymatic process. However, it is now understood that GSTs play a significant role in catalyzing this reaction. frontiersin.org
Thiopurine S-methyltransferase (TPMT): TPMT is a crucial enzyme in the catabolism of thiopurines. nih.govbmj.comwikipedia.org It methylates both 6-MP and its downstream metabolite, 6-thioinosine monophosphate (TIMP), leading to the formation of inactive metabolites. researchgate.netnih.gov Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active TGNs and an increased risk of toxicity. nih.govbmj.comhealius.com.au
Xanthine Oxidase (XO): XO is another key enzyme in the inactivation of 6-MP, converting it to 6-thiouric acid. nih.govnih.gov Inhibition of XO, for instance by co-administration of allopurinol (B61711), can lead to a significant increase in the levels of 6-MP and its active metabolites, necessitating dose adjustments to avoid toxicity. ebmconsult.commedsafe.govt.nz
Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme is central to the anabolic pathway, converting 6-MP to TIMP, the precursor of the active TGNs. nih.govfrontiersin.org
Inosine monophosphate dehydrogenase (IMPDH) and Guanosine monophosphate synthetase (GMPS): These enzymes are involved in the subsequent conversion of TIMP to TGNs. frontiersin.orgbmj.com
The interplay between these enzyme systems is complex and can be influenced by various factors, including genetics and co-administered medications. frontiersin.orgebmconsult.com
The use of deuterated substrates like this compound is a powerful tool for the characterization of its metabolites. medchemexpress.com Mass spectrometry-based techniques can distinguish between the deuterated and non-deuterated forms of the drug and its metabolites, allowing for their unambiguous identification and quantification. nih.govdiva-portal.org
The primary active metabolites of Azathioprine are the thioguanine nucleotides (TGNs), which include 6-thioguanosine (B559654) monophosphate (TGMP), 6-thioguanosine diphosphate (B83284) (TGDP), and 6-thioguanosine triphosphate (TGTP). bmj.comsemanticscholar.org These metabolites are responsible for the immunosuppressive effects of the drug. semanticscholar.org
The main inactive metabolites include 6-methylmercaptopurine (6-MMP) and 6-thiouric acid. drugbank.comyoutube.com The ratio of active to inactive metabolites can be a useful indicator of an individual's metabolic profile and can help to guide therapy. nih.gov
| Metabolite | Abbreviation | Pathway | Activity |
| 6-mercaptopurine | 6-MP | Initial conversion from Azathioprine | Active precursor |
| 6-thioinosine monophosphate | TIMP | Anabolic | Active intermediate |
| 6-thioguanine (B1684491) nucleotides | TGNs | Anabolic | Active |
| 6-methylmercaptopurine | 6-MMP | Catabolic (TPMT) | Inactive |
| 6-thiouric acid | Catabolic (XO) | Inactive |
Investigation of Metabolic Isotope Effects on Azathioprine Disposition
The substitution of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect, where the rate of reactions involving the cleavage of the carbon-deuterium bond is slower than that of the corresponding carbon-hydrogen bond. This effect can be used to probe the rate-limiting steps in the metabolic pathways of Azathioprine.
While specific studies on the metabolic isotope effects of this compound are not extensively detailed in the provided search results, the principles of isotope effects are well-established in drug metabolism research. By comparing the metabolic profiles of Azathioprine and this compound, researchers can gain insights into the mechanisms of enzymatic reactions and the relative contributions of different metabolic pathways.
In Vitro Metabolic Stability and Turnover Studies in Cellular and Subcellular Models
In vitro models, such as liver microsomes, S9 fractions, and cultured hepatocytes, are valuable tools for studying the metabolic stability and turnover of drugs like Azathioprine. The use of this compound in these systems allows for precise measurement of the rate of its disappearance and the formation of its metabolites over time. medchemexpress.com
These studies can provide key parameters such as:
Intrinsic clearance (CLint): A measure of the metabolic activity of the liver towards the drug.
Half-life (t1/2): The time it takes for the concentration of the drug to be reduced by half.
Compartmental Analysis of Metabolic Disposition in Experimental Systems
Compartmental analysis is a mathematical modeling technique used to describe the distribution and elimination of a drug in the body. By administering this compound and measuring its concentration and the concentration of its deuterated metabolites in various biological compartments (e.g., plasma, red blood cells, urine) over time, researchers can develop and validate pharmacokinetic models. researchgate.net
These models can help to:
Understand the distribution of the drug and its metabolites throughout the body.
Estimate key pharmacokinetic parameters such as volume of distribution, clearance, and elimination rate constants.
Simulate the effects of different dosing regimens and predict drug concentrations in different patient populations.
The use of this compound in these studies provides a high degree of specificity and accuracy, allowing for a more detailed and reliable understanding of its metabolic disposition. medchemexpress.com
Molecular and Cellular Mechanistic Investigations with Azathioprine D3
Exploration of Molecular Targets and Ligand Binding Dynamics
Azathioprine (B366305) is a prodrug that undergoes conversion to its active metabolites to exert its effects. nih.govdrugbank.com The primary active metabolites, thioguanine nucleotides, are responsible for the drug's interaction with molecular targets. wikipedia.org Investigations have identified several key molecular targets for the metabolites of azathioprine.
The metabolite 6-thioguanine (B1684491) triphosphate (6-ThioGTP) has been shown to directly interact with and modulate the function of the small GTP-binding protein Rac1. nih.govdrugbank.com In activated T-lymphocytes, 6-ThioGTP binds to Rac1, particularly in the context of CD28 co-stimulation, but it does not bind to other similar proteins like Ras. nih.gov This specific binding event inhibits the normal function of Rac1. Another significant molecular target is Amidophosphoribosyltransferase (also known as glutamine-phosphoribosyl pyrophosphate amidotransferase or GPAT), a crucial enzyme in the de novo pathway of purine (B94841) synthesis. drugbank.comwikipedia.org Azathioprine's metabolites inhibit this enzyme, disrupting the production of essential purines. wikipedia.org
| Metabolite | Molecular Target | Nature of Interaction | Reference |
|---|---|---|---|
| 6-Thioguanine Triphosphate (6-ThioGTP) | Ras-related C3 botulinum toxin substrate 1 (Rac1) | Binds to and modulates the protein, inhibiting its downstream signaling. | nih.govdrugbank.com |
| Thiopurine Nucleotides | Amidophosphoribosyltransferase (GPAT) | Inhibits enzyme activity, blocking the de novo purine synthesis pathway. | drugbank.comwikipedia.org |
Cellular Uptake and Intracellular Distribution Studies of Deuterated Analogs
While specific studies detailing the cellular uptake and intracellular distribution of Azathioprine-d3 are not extensively documented in the available literature, the principles of cellular transport for small molecules and the rationale for using deuterated analogs provide a framework for understanding these processes. The cellular uptake of drug molecules can occur through various pathways, including endocytosis, macropinocytosis, and passage through membrane protein channels. mdpi.comtandfonline.com
The primary rationale for employing deuterated analogs like this compound in research is to leverage the deuterium (B1214612) kinetic isotope effect. google.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down the rate of metabolic reactions. This can alter the pharmacokinetics, leading to higher concentrations of the parent drug or its initial metabolites, which in turn influences the amount of substance available for cellular uptake and its subsequent intracellular fate. google.com Following uptake, the distribution within the cell is critical. For azathioprine, its metabolites are known to localize within the cytoplasm to interact with signaling proteins and within the nucleus to interfere with DNA. researchgate.netnih.gov Studies using fluorescently labeled drug conjugates have shown that once inside the cell, such molecules can be tracked to various compartments, including the nucleus. nih.govnih.gov
Mechanistic Insights into Cellular Signaling Pathways (Non-Clinical Response)
The metabolites of azathioprine exert their immunosuppressive effects by intervening in key cellular signaling pathways, primarily in lymphocytes. nih.govwikipedia.org A significant mechanism involves the disruption of T-cell co-stimulation signals. nih.gov
Upon T-cell activation, co-stimulation through the CD28 receptor normally activates the Rac1 signaling pathway, which promotes cell survival by upregulating anti-apoptotic proteins like Bcl-xL. nih.govwikipedia.org The azathioprine metabolite, 6-ThioGTP, binds to Rac1 and blocks this CD28-dependent activation. nih.gov This inhibition prevents the upregulation of Bcl-xL, thereby making activated T-cells susceptible to apoptosis (programmed cell death). wikipedia.orgyoutube.com This targeted induction of apoptosis in activated T-cells is a central component of azathioprine's mechanism of action. wikipedia.org
Another critical point of intervention is the de novo purine synthesis pathway. wikipedia.orghmdb.ca By inhibiting the enzyme Amidophosphoribosyltransferase, azathioprine's metabolites effectively shut down the production of new purines. drugbank.com Lymphocytes are particularly dependent on this pathway for proliferation, and its blockade leads to an inability to produce the necessary DNA and RNA, thus halting their expansion. nih.gov
Key Signaling Pathway Interventions by Azathioprine Metabolites
T-Cell Apoptosis Induction:
Azathioprine is metabolized to 6-ThioGTP. nih.gov
In T-cells receiving CD28 co-stimulation, 6-ThioGTP binds to the signaling protein Rac1. nih.gov
Rac1 activation is blocked. nih.gov
This prevents the expression of the anti-apoptotic protein Bcl-xL. wikipedia.org
The activated T-cell undergoes apoptosis. wikipedia.orgyoutube.com
Inhibition of Purine Synthesis:
Metabolites inhibit the enzyme Amidophosphoribosyltransferase (GPAT). drugbank.com
The de novo synthesis of purines is blocked. wikipedia.org
Rapidly dividing cells, such as lymphocytes, are starved of essential nucleic acid precursors. nih.gov
Interactions with Nucleic Acids and DNA Synthesis Processes in Research Models
A fundamental aspect of azathioprine's mechanism is its direct interference with nucleic acid synthesis and integrity. hmdb.cadermnetnz.org This occurs through two primary, interconnected processes: the inhibition of purine biosynthesis and the incorporation of fraudulent nucleotides into DNA and RNA. wikipedia.orgdermnetnz.org
The inhibition of the enzyme GPAT curtails the supply of purines needed for DNA replication. wikipedia.org This is particularly effective against rapidly dividing cells, including activated lymphocytes, which have a high demand for nucleic acid synthesis. wikipedia.org
Furthermore, the active metabolite 6-thioguanine is converted into 6-thioguanine nucleotides (TGNs), including deoxythioguanosine (dTG). wikipedia.orgoup.com These TGNs are recognized by cellular machinery and are incorporated into the DNA and RNA of replicating cells. wikipedia.orghmdb.ca This incorporation of a "false" nucleotide disrupts the normal structure and function of the nucleic acid chains. dermnetnz.org It can lead to the termination of the growing DNA chain, halt the cell cycle, and induce cytotoxicity. youtube.comhmdb.ca Research using electrochemical biosensors and mass spectrometry has shown that the interaction between azathioprine and DNA can induce oxidative damage, specifically leading to the formation of 8-oxo-deoxyguanosine, a mutagenic compound, and the formation of adducts between azathioprine and purine bases. mdpi.comnih.gov
The level of DNA-incorporated deoxythioguanosine (dTGDNA) has been investigated as a biological marker of thiopurine effect. A study comparing patients on standard-dose azathioprine (AZA) with those on low-dose azathioprine combined with allopurinol (B61711) (LDAA) provided insights into this process.
| Patient Group | Median Azathioprine Dose (mg/day) | Median dTGDNA Level (moles dTG/106 moles deoxyadenosine) |
|---|---|---|
| Standard-Dose AZA | 125 | 144.5 |
| Low-Dose AZA with Allopurinol (LDAA) | 40.5 | 50.6 |
Data derived from a pilot study to test biological markers of thiopurine effect. oup.com
This research demonstrates that thiopurine metabolites are actively incorporated into the DNA of patients undergoing therapy and that the levels of this incorporation can be quantified as a potential marker of drug activity. oup.com
Preclinical and in Vitro Research Applications of Azathioprine D3
Utilization in Mechanistic Toxicology Studies (In Vitro and Animal Models)
The study of azathioprine-induced toxicity, particularly hepatotoxicity, has been a significant area of research. tuni.finih.gov In these investigations, Azathioprine-d3 is instrumental for accurately measuring the parent drug and its metabolites, which is crucial for understanding the mechanisms of toxicity.
In vitro studies using rat hepatocytes have been pivotal in elucidating the molecular mechanisms of azathioprine-induced cytotoxicity. nih.gov These studies have shown that toxic concentrations of azathioprine (B366305) lead to significant depletion of intracellular glutathione (B108866) (GSH), mitochondrial injury, and ultimately, necrotic cell death. nih.gov The use of this compound in such experiments allows for precise correlation of drug concentrations with the observed cytotoxic effects.
Animal models have also been employed to investigate the toxicological profile of azathioprine. nih.govresearchgate.net For instance, studies in mice have explored the development of lymphomas associated with long-term azathioprine treatment. nih.gov In these in vivo studies, this compound is essential for pharmacokinetic analyses, helping researchers to understand how the drug's distribution and metabolism contribute to its toxic effects.
A key finding from these mechanistic studies is the role of metabolic activation in azathioprine's toxicity. Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP), which is then metabolized through competing pathways. nih.govpatsnap.com The balance between the formation of therapeutic thioguanine nucleotides and potentially toxic metabolites is a critical determinant of both efficacy and toxicity. nih.gov
Table 1: Key Findings in Mechanistic Toxicology Studies of Azathioprine
| Finding | Model System | Implication |
| Glutathione Depletion | In Vitro (Rat Hepatocytes) | A primary mechanism of azathioprine-induced hepatotoxicity. nih.gov |
| Mitochondrial Injury | In Vitro (Rat Hepatocytes) | Contributes to cell death following azathioprine exposure. nih.gov |
| Necrotic Cell Death | In Vitro (Rat Hepatocytes) | The primary mode of cell death at toxic azathioprine concentrations. nih.gov |
| Lymphoma Development | Animal Model (Mice) | Long-term azathioprine use is a risk factor for MSI lymphomas. nih.gov |
Development of In Vitro Assays for Drug Disposition and Response
The development of robust in vitro assays is fundamental to predicting a drug's behavior in the body. tandfonline.com this compound plays a vital role in the validation and application of these assays, particularly those designed to assess drug disposition (absorption, distribution, metabolism, and excretion - ADME) and response. researchgate.net
In vitro systems, such as primary hepatocytes and transfected cell lines, are commonly used to study the metabolism and transport of drugs. tandfonline.comissx.org By incorporating this compound as an internal standard, researchers can develop highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods to quantify azathioprine and its various metabolites. researchgate.net This allows for a detailed characterization of the enzymes and transporters involved in its disposition.
Furthermore, in vitro assays are crucial for predicting drug response and potential toxicity. researchgate.net For example, physiologically based pharmacokinetic (PBPK) models can integrate in vitro toxicity data to predict in vivo drug responses in both animal models and humans. researchgate.net The accuracy of these models relies on precise in vitro data, where this compound ensures the reliability of the concentration-response relationships established.
Table 2: Application of this compound in In Vitro Assay Development
| Assay Type | Purpose | Role of this compound |
| Metabolic Stability Assays | To determine the rate of drug metabolism by liver enzymes. | Internal standard for accurate quantification of the parent drug over time. |
| Transporter Assays | To identify if a drug is a substrate or inhibitor of drug transporters. tandfonline.com | Internal standard for measuring intracellular and extracellular drug concentrations. |
| Cytotoxicity Assays | To determine the concentration at which a drug becomes toxic to cells. nih.gov | Enables precise correlation of drug concentration with cellular viability. |
| PBPK Model Input | To provide data for computational models predicting in vivo pharmacokinetics. researchgate.net | Ensures high-quality, quantitative data for model building and validation. |
Research on Drug Resistance Mechanisms in Cell Lines and Model Systems
Drug resistance is a major challenge in cancer chemotherapy and other therapeutic areas. iiarjournals.orgnih.gov Research into the mechanisms of resistance to thiopurine drugs like azathioprine often utilizes cancer cell lines and animal models. nih.govpnas.org In these studies, this compound is essential for accurately assessing the intracellular concentrations of the drug and its metabolites, which can be altered in resistant cells.
One of the key mechanisms of resistance to thiopurines involves alterations in drug metabolism. nih.gov For example, cancer cells can develop resistance by upregulating pathways that inactivate the drug or downregulating the enzymes required for its activation. nih.gov Studies have shown that high expression of P-glycoprotein (P-gp) can contribute to resistance by actively pumping the drug out of the cell. nih.gov The use of this compound allows researchers to quantify these changes in drug accumulation and metabolism in resistant versus sensitive cell lines.
Moreover, defects in the DNA mismatch repair (MMR) system can lead to tolerance to thiopurines. nih.gov MMR-deficient cells are less likely to undergo apoptosis in response to the DNA damage caused by thiopurine incorporation. nih.gov Animal models have been instrumental in demonstrating that long-term azathioprine treatment can lead to the development of tumors with microsatellite instability (MSI), a hallmark of a defective MMR system. nih.gov
Table 3: Mechanisms of Resistance to Azathioprine
| Mechanism | Description | Research Model |
| Increased Drug Efflux | Overexpression of drug transporters like P-glycoprotein reduces intracellular drug concentration. nih.gov | Cancer Cell Lines |
| Altered Drug Metabolism | Changes in the activity of enzymes that activate or inactivate azathioprine. nih.gov | Cancer Cell Lines, Animal Models |
| Defective DNA Mismatch Repair | Cells fail to undergo apoptosis in response to thiopurine-induced DNA damage. nih.gov | Animal Models |
Application in Drug Discovery and Lead Optimization Research
While this compound is primarily a tool for studying azathioprine itself, the principles of its application extend to the broader fields of drug discovery and lead optimization. conceptlifesciences.comscienceopen.comnih.govbiosolveit.de The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, which is integral to every stage of the drug development process.
In drug discovery, early assessment of a compound's ADME properties is crucial. issx.org In vitro assays, powered by accurate analytical methods using internal standards like this compound, help to screen and select compounds with favorable pharmacokinetic profiles. issx.org
During lead optimization, medicinal chemists synthesize numerous analogs of a hit compound to improve its potency, selectivity, and ADME properties. conceptlifesciences.combiosolveit.de The ability to accurately measure the concentration of these analogs in various biological systems is critical for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). The methodologies developed using this compound for its parent compound can be adapted for new chemical entities.
The discovery of a new polymorph of azathioprine highlights the ongoing research even for established drugs, where understanding physicochemical properties like solubility and stability is vital. rsc.org Such studies also rely on precise analytical techniques for which deuterated standards are invaluable.
Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Compounds
Advances in Isotopic Labeling Technologies for Complex Molecules
The synthesis of isotopically labeled compounds, particularly for complex molecules like Azathioprine (B366305), is a critical aspect of drug development and research. musechem.com Recent advancements in isotopic labeling are paving the way for more efficient and versatile methods.
Historically, the introduction of isotopic labels occurred early in the synthetic route. However, late-stage functionalization has emerged as a more efficient approach, allowing for the incorporation of isotopes in the final steps of synthesis. musechem.com This strategy is advantageous as it minimizes the number of synthetic steps involving the isotope, which can be costly and technically challenging. Another significant area of advancement is in hydrogen isotope exchange (HIE) reactions. europa.eu These methods, often catalyzed by transition metals, facilitate the exchange of hydrogen atoms with their isotopes, deuterium (B1214612) (²H or D) or tritium (B154650) (³H or T), on a wide range of drug molecules. europa.eu
For a complex heterocyclic molecule like Azathioprine, these advanced techniques could offer more efficient pathways to produce Azathioprine-d3. The ability to selectively introduce deuterium at specific molecular positions in the later stages of synthesis would streamline its production for research and potential therapeutic applications.
Table 1: Comparison of Labeling Technologies
| Technology | Description | Advantages for Complex Molecules |
| Early-Stage Labeling | Isotope is incorporated at the beginning of the synthetic route. | Can be straightforward for simple molecules. |
| Late-Stage Functionalization | Isotope is introduced in the final steps of synthesis. musechem.com | Reduces the number of isotopic steps, cost-effective, and efficient for complex structures. musechem.com |
| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen with deuterium or tritium, often using metal catalysts. europa.eu | Applicable to a broad range of molecules, including those with complex scaffolds. europa.eu |
Integration of Omics Technologies with Deuterated Probes for Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—with deuterated probes like this compound offers a powerful tool for this purpose. nih.gov
Deuterium-labeled compounds can be used as tracers in metabolomics studies to follow the metabolic fate of a drug within a cell or organism. adesisinc.com By using techniques like mass spectrometry, researchers can track the biotransformation of this compound into its various metabolites, providing a detailed map of its metabolic pathways. This is particularly relevant for Azathioprine, which is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP) and other active metabolites. wikipedia.orgfrontiersin.org
In proteomics, stable isotope labeling can be used to quantify changes in protein expression in response to drug treatment. nih.gov For example, researchers could use this compound to study how the drug affects the proteome of immune cells, offering insights into its mechanism of immunosuppression at a systems level. Toxicogenomics, a field that combines toxicology with genomics, can utilize deuterated compounds to identify genes associated with drug toxicity.
Computational Approaches in Predicting Deuterium Effects on Drug Behavior and Interactions
The substitution of hydrogen with deuterium can alter the physicochemical properties of a drug, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect (KIE), which can slow down metabolic reactions that involve the cleavage of this bond. wikipedia.orgresearchgate.net
Computational modeling is becoming an increasingly important tool for predicting the magnitude of the KIE and its potential impact on a drug's behavior. acs.org By using computational methods, researchers can simulate how deuteration at different positions within a molecule like Azathioprine will affect its metabolism by enzymes such as cytochrome P450s. nih.gov These predictive models can help to identify the optimal positions for deuteration to improve a drug's metabolic stability and pharmacokinetic profile.
Predicting the KIE can guide the synthesis of deuterated analogues, saving time and resources by focusing on the most promising candidates. researchgate.net For Azathioprine, computational models could predict how deuteration of the methyl group would affect its conversion to 6-MP, potentially leading to a more favorable pharmacokinetic profile. wikipedia.orgfrontiersin.org
Role of Deuterated Analogs in Advanced Pharmacokinetic-Pharmacodynamic Modeling
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a crucial tool in drug development that relates the concentration of a drug in the body over time (pharmacokinetics) to its therapeutic effect (pharmacodynamics). youtube.comfrontiersin.org Deuterated analogs like this compound play a significant role in refining these models.
One of the primary applications of deuterated compounds in this context is their use as internal standards in bioanalytical assays. Because this compound is chemically identical to Azathioprine but has a different mass, it can be added to biological samples to accurately quantify the concentration of the non-deuterated drug. This leads to more precise pharmacokinetic data, which is the foundation of any robust PK-PD model.
Furthermore, by altering the metabolic rate, deuteration can lead to improved pharmacokinetic properties such as a longer half-life and increased drug exposure. researchgate.netnih.govinformaticsjournals.co.in PK-PD modeling can be used to simulate and predict how these changes in pharmacokinetics will translate to an altered pharmacodynamic response. This allows for a more rational design of deuterated drugs with potentially improved efficacy and safety profiles. For instance, a PK-PD model for a deuterated version of Azathioprine could predict how a slower metabolic conversion to 6-MP might affect the time course and intensity of its immunosuppressive effects.
Q & A
How should researchers design a pharmacodynamic study for Azathioprine-d3 to account for its deuterated structure in metabolic profiling?
Basic Research Focus
Deuterated compounds like this compound alter metabolic stability and enzymatic pathways compared to non-deuterated analogs. To address this:
- Experimental Design : Use in vitro hepatic microsomal assays paired with LC-MS/MS to compare metabolic pathways of this compound and its parent compound. Include controls for deuterium isotope effects on CYP450 enzymes .
- Data Collection : Quantify metabolites (e.g., 6-mercaptopurine-d3) and assess half-life differences. Use isotopic tracing to validate deuterium retention in metabolites .
- Statistical Analysis : Apply non-linear regression models to compare metabolic rates, ensuring corrections for isotopic interference in mass spectrometry data .
What methodologies resolve contradictions in pharmacokinetic data between preclinical models and human trials for this compound?
Advanced Research Focus
Discrepancies often arise due to species-specific metabolic variations or dosing protocols. Methodological solutions include:
- Cross-Species Comparative Analysis : Perform parallel studies in humanized mouse models and primary human hepatocytes to identify interspecies metabolic differences .
- Dose Escalation Frameworks : Implement adaptive trial designs with real-time therapeutic drug monitoring (TDM) to adjust doses based on individual metabolite levels (e.g., 6-thioguanine nucleotides) .
- Data Harmonization : Use meta-analysis tools to reconcile preclinical and clinical datasets, focusing on covariates like albumin binding and renal clearance rates .
How can researchers ensure reproducibility in this compound efficacy studies when using heterogeneous patient cohorts?
Basic Research Focus
Heterogeneity in autoimmune or transplant patient populations requires stringent stratification:
- Participant Selection : Define inclusion criteria using biomarkers (e.g., TPMT enzyme activity) to control for genetic variability in drug metabolism .
- Standardized Protocols : Adopt CONSORT guidelines for randomized controlled trials (RCTs), specifying blinding procedures and outcome measures (e.g., relapse rates, leukopenia incidence) .
- Ethical Compliance : Obtain IRB approval for stratified sampling and document informed consent processes, especially for vulnerable populations (e.g., pediatric transplant recipients) .
What advanced analytical techniques validate the stability of this compound in long-term storage conditions for longitudinal studies?
Advanced Research Focus
Deuterated compounds may exhibit unique degradation profiles:
- Stability-Indicating Assays : Employ forced degradation studies (e.g., exposure to heat, light, humidity) followed by HPLC-DAD/UV to identify degradation products. Compare results with non-deuterated azathioprine .
- Isotopic Integrity Testing : Use high-resolution mass spectrometry (HRMS) to confirm deuterium retention over time, particularly at the C-2 position of the imidazole ring .
- Data Management : Archive raw spectral data in FAIR-compliant repositories (e.g., Zenodo) with metadata on storage conditions (temperature, pH) .
How should researchers address conflicting findings in this compound’s immunomodulatory effects across different disease models?
Advanced Research Focus
Contradictions may stem from model-specific immune pathways or dosing regimens:
- Mechanistic Deconvolution : Use single-cell RNA sequencing (scRNA-seq) in murine colitis models vs. human peripheral blood mononuclear cells (PBMCs) to identify divergent cytokine responses (e.g., IL-6 vs. TGF-β modulation) .
- Dose-Response Meta-Analysis : Apply Bayesian hierarchical models to aggregate data from heterogeneous studies, weighting outcomes by sample size and model validity .
- Publication Transparency : Disclose negative results in preprint repositories (e.g., bioRxiv) to mitigate publication bias .
What statistical approaches are recommended for analyzing time-dependent toxicity data in this compound trials?
Basic Research Focus
Time-to-event analyses are critical for assessing adverse effects like myelosuppression:
- Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare toxicity onset between this compound and control groups. Adjust for covariates (e.g., baseline leukocyte counts) via Cox proportional hazards models .
- Ethical Monitoring : Predefine stopping rules for hepatotoxicity or severe infections, aligned with DSMB (Data Safety Monitoring Board) protocols .
- Data Reporting : Follow STROBE guidelines for observational studies, including flow diagrams for participant attrition .
How can multi-omics integration improve mechanistic understanding of this compound’s therapeutic variability?
Advanced Research Focus
Integrate genomic, metabolomic, and proteomic datasets to dissect interpatient variability:
- Pharmacogenomic Profiling : Correlate TPMT and NUDT15 polymorphisms with metabolite levels using GWAS (Genome-Wide Association Study) frameworks .
- Pathway Enrichment Analysis : Apply tools like MetaboAnalyst or GSEA to link metabolite shifts (e.g., thioguanine nucleotides) to immune cell apoptosis pathways .
- Machine Learning : Train random forest models on multi-omics data to predict responders vs. non-responders, validated via k-fold cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
